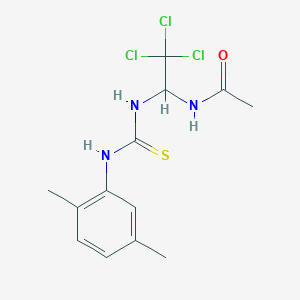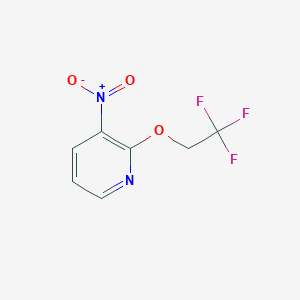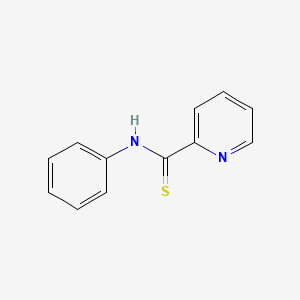
3-(Dimethylamino)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(二甲基氨基)-2-亚磺酰基-1,2,3,4-四氢喹唑啉-4-酮是一种杂环化合物,属于喹唑啉酮家族。该化合物以其在四氢喹唑啉酮核心上连接的二甲基氨基和亚磺酰基为特征。
准备方法
合成路线和反应条件
3-(二甲基氨基)-2-亚磺酰基-1,2,3,4-四氢喹唑啉-4-酮的合成通常涉及在特定条件下将适当的前体环化。一种常见的方法是,在碱的存在下,使2-氨基苯甲酰胺与二硫化碳和二甲胺反应。反应在回流条件下进行,导致形成所需的化合物。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的文献记载,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。连续流反应器和自动化合成平台可用于提高效率和可重复性。
化学反应分析
反应类型
3-(二甲基氨基)-2-亚磺酰基-1,2,3,4-四氢喹唑啉-4-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将亚磺酰基转化为硫醇基。
取代: 二甲基氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 可以使用过氧化氢或间氯过氧苯甲酸(m-CPBA)等常见氧化剂。
还原: 通常采用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 卤代烷烃或酰氯等亲核试剂可以在碱性条件下与二甲基氨基反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的喹唑啉酮衍生物。
科学研究应用
3-(二甲基氨基)-2-亚磺酰基-1,2,3,4-四氢喹唑啉-4-酮已在多个科学研究领域得到应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其作为酶抑制剂或调节剂的潜力。
医药: 探索其药理特性,包括潜在的抗癌和抗菌活性。
工业: 用于开发新型材料和催化剂。
作用机制
3-(二甲基氨基)-2-亚磺酰基-1,2,3,4-四氢喹唑啉-4-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能通过与活性位点或变构位点结合来抑制酶活性,从而影响酶的功能。确切的途径和分子靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
3-二甲基氨基-1-芳基丙烯酮: 这些化合物具有共同的二甲基氨基,并且已因其染色特性和抗菌活性而受到研究.
二甲基氨基丙烯酸酯: 这些化合物在结构上相似,用于合成各种杂环体系.
独特性
3-(二甲基氨基)-2-亚磺酰基-1,2,3,4-四氢喹唑啉-4-酮的独特性在于同时具有二甲基氨基和亚磺酰基,这赋予其独特的化学反应性和潜在的生物活性。其能够进行多种化学反应以及其在多个研究领域的应用突出了其多功能性和重要性。
属性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-12(2)13-9(14)7-5-3-4-6-8(7)11-10(13)15/h3-6H,1-2H3,(H,11,15) |
InChI 键 |
SSPLJFAPSPCQSV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N1C(=O)C2=CC=CC=C2NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)



![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)



